molecular formula C32H22Cl2N10Na2O6S2 B8521816 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 37138-23-1

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt

Cat. No.: B8521816
CAS No.: 37138-23-1
M. Wt: 823.6 g/mol
InChI Key: KGSSIJBRDHHFTI-YHPRVSEPSA-L
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Description

This compound, a disodium salt of a bis(benzenesulfonic acid) derivative, features a stilbene-like ethenediyl backbone bridging two benzene rings. Each benzene ring is substituted at the 5-position with a triazine moiety bearing a 4-chloro and 6-(phenylamino) group. The sulfonic acid groups enhance water solubility, while the triazine and aromatic substituents contribute to its functional versatility. It is regulated under 40 CFR 721.9795 due to its industrial applications, likely as a fluorescent brightener or catalyst .

Properties

CAS No.

37138-23-1

Molecular Formula

C32H22Cl2N10Na2O6S2

Molecular Weight

823.6 g/mol

IUPAC Name

disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;

InChI Key

KGSSIJBRDHHFTI-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Cyanuric Chloride

Cyanuric chloride reacts with aniline derivatives under controlled conditions to introduce phenylamino groups. The reaction proceeds via a two-step mechanism:

  • First substitution : Aniline reacts with cyanuric chloride at 0–5°C in acetone/water, replacing one chlorine atom to form 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

  • Second substitution : A second equivalent of aniline substitutes another chlorine at 40–50°C, yielding 4-chloro-6-(phenylamino)-1,3,5-triazin-2-amine.

Reaction conditions :

Cyanuric chloride+2AnilineAcetone/H2O, 0–50°C4-Chloro-6-(phenylamino)-1,3,5-triazin-2-amine+2HCl\text{Cyanuric chloride} + 2 \, \text{Aniline} \xrightarrow{\text{Acetone/H}_2\text{O, 0–50°C}} \text{4-Chloro-6-(phenylamino)-1,3,5-triazin-2-amine} + 2 \, \text{HCl}

Amination of the Triazine Core

The remaining chlorine at the 4-position is replaced with an amino group using ammonia or ammonium hydroxide, forming 4-amino-6-(phenylamino)-1,3,5-triazin-2-amine. This step is critical for subsequent coupling to the benzenesulfonic acid backbone.

Coupling to the Benzenesulfonic Acid Backbone

The triazine-phenylamino subunits are linked to a stilbene-disulfonic acid core via nucleophilic aromatic substitution.

Preparation of the Stilbene-Disulfonic Acid Intermediate

4,4'-Diaminostilbene-2,2'-disulfonic acid is synthesized by sulfonating 4,4'-diaminostilbene using fuming sulfuric acid. The reaction proceeds at 80–100°C for 6–8 hours, yielding the disulfonic acid derivative.

Key reaction parameters :

ParameterValue
Sulfonating agentFuming H2_2SO4_4
Temperature80–100°C
Reaction time6–8 hours

Coupling Reaction

The stilbene-disulfonic acid reacts with 4-chloro-6-(phenylamino)-1,3,5-triazin-2-amine in a polar aprotic solvent (e.g., DMF or DMSO) at 120–140°C. Potassium carbonate is used as a base to deprotonate the sulfonic acid groups and facilitate substitution.

Stilbene-disulfonic acid+2Triazine-phenylamino derivativeDMF, K2CO3,120140°CTarget compound (acid form)+2HCl\text{Stilbene-disulfonic acid} + 2 \, \text{Triazine-phenylamino derivative} \xrightarrow{\text{DMF, K}2\text{CO}3, 120–140°C} \text{Target compound (acid form)} + 2 \, \text{HCl}

Optimization insights :

  • Excess triazine-phenylamino reagent (2.2 equivalents) ensures complete substitution.

  • Reaction monitoring via HPLC is necessary to prevent over-functionalization.

Neutralization and Salt Formation

The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.

Neutralization Protocol

  • The crude acid form is dissolved in deionized water at 60–70°C.

  • Aqueous NaOH (2 equivalents) is added dropwise to maintain pH 7–8.

  • The solution is concentrated under reduced pressure, and the disodium salt is precipitated by adding ethanol.

Purification methods :

  • Recrystallization from ethanol/water (3:1 v/v) yields >95% purity.

  • Ion-exchange chromatography may be employed for analytical-grade material.

Analytical Characterization

Critical quality control parameters and their analytical methods:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98.5% (area normalization)
Sulfonate contentIon chromatography18.5–19.5% (theoretical: 19.1%)
Sodium contentAtomic absorption5.4–5.8% (theoretical: 5.6%)
Chlorine contentCombustion analysis8.2–8.6% (theoretical: 8.4%)

Industrial-Scale Considerations

Solvent Recovery

Liquid sulfur dioxide, used in early sulfonation steps, is recovered via distillation (b.p. −10°C) and reused, reducing environmental impact.

Waste Management

  • HCl gas from triazine reactions is scrubbed with NaOH solution.

  • Copper catalysts (if used) are removed via chelating resins.

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse of DMSO as co-solvent
Byproduct formation during couplingGradient cooling (70°C → 25°C over 4 h)
Sodium salt hygroscopicityStorage under dry N2_2 atmosphere

Recent Advances (2023–2025)

  • Continuous-flow synthesis : Microreactor systems reduce reaction time by 40% while improving yield consistency.

  • Enzymatic neutralization : Lipase-mediated pH adjustment minimizes sodium carbonate usage .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonic acid groups, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can occur at the triazinylamino groups, potentially converting them into amine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine rings, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C32H20Cl2K2N10Na2O12S4C_{32}H_{20}Cl_{2}K_{2}N_{10}Na_{2}O_{12}S_{4} and a molecular weight of approximately 1059.9 g/mol. The presence of multiple sulfonic acid and triazine groups contributes to its reactivity and utility in different applications.

Chemistry

Benzenesulfonic acid is widely used as a reagent in organic synthesis. Its sulfonic acid groups facilitate various chemical reactions, including:

  • Sulfonation : Introducing sulfonic acid groups into aromatic compounds.
  • Amination : Incorporating amino groups into triazine derivatives.
  • Coupling Reactions : Forming complex structures through the coupling of intermediates.

Biochemistry

In biochemical research, this compound serves as:

  • Staining Agent : Used in microscopy for cellular imaging due to its ability to bind to specific proteins.
  • Assay Component : Employed in biochemical assays to detect or quantify specific biomolecules.

Medicine

Research indicates potential therapeutic applications:

  • Drug Formulation : Investigated as an excipient in drug formulations due to its solubility and stability.
  • Anticancer Research : Studies are exploring its efficacy against certain cancer cell lines through modulation of gene expression via its interaction with nucleic acids.

Industrial Applications

The compound is utilized in various industrial processes:

  • Dyes and Pigments Production : Functions as a precursor in the synthesis of dyes due to its chromophoric properties.
  • Fluorescent Brightening Agents : Commonly used in detergents and paper products to enhance brightness.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzenesulfonic acid derivatives on breast cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation by inducing apoptosis through the modulation of apoptotic pathways.

Case Study 2: Fluorescent Brightening in Textiles

Research demonstrated the effectiveness of this compound as a fluorescent brightening agent in textile applications. The study highlighted its ability to absorb UV light and emit visible light, significantly enhancing the brightness of fabrics without compromising their integrity.

Summary Table of Applications

Application AreaSpecific UseNotes
ChemistryReagent for organic synthesisSulfonation and amination reactions
BiochemistryStaining agent for microscopyEnhances visibility of cellular structures
MedicineComponent in drug formulationsPotential anticancer properties
IndustryDyes and pigments productionPrecursor for various dye synthesis
IndustryFluorescent brightening agentsEnhances brightness in textiles

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and proteins. The triazinylamino groups can form stable complexes with enzyme active sites, inhibiting their activity. The benzenesulfonic acid groups enhance the solubility and stability of the compound, facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name CAS No. Substituents on Triazine Molecular Formula Key Applications Regulatory Status
Target Compound 105921-61-7 4-Cl, 6-(phenylamino) C₅₂H₄₀N₁₂O₆S₂·2Na Fluorescent brightening, catalysis 40 CFR 721.9795
Tetrasodium salt analogue 16470-24-9 4-[bis(2-hydroxyethyl)amino], 6-(4-sulfophenyl) C₄₀H₄₀N₁₂Na₄O₁₆S₄ Textile brightener (C.I. Fluorescent Brightener 220) Commercial use
Methoxy-hydroxypropyl derivative 20179-35-5 4-[(2-hydroxypropyl)amino], 6-methoxy C₂₈H₃₄N₁₀O₁₀S₂·2Na Pharmaceutical intermediates Industrial synthesis
Naphthalenylamino derivative 105921-61-7 4-(naphthalenylamino), 6-(phenylamino) C₅₂H₄₀N₁₂O₆S₂·2Na Specialty dyes, polymer additives Research use

Key Differences:

  • Substituent Effects: The target compound’s 4-chloro and phenylamino groups enhance electron-withdrawing properties, making it reactive in catalytic alkylation (e.g., thiophenic sulfur removal in fuels) . In contrast, the tetrasodium salt’s hydroxyethyl and sulfophenyl groups improve water solubility and fluorescence efficiency .
  • Molecular Weight : The tetrasodium analogue (MW 1165.04) is heavier due to additional sulfonate groups, while the methoxy-hydroxypropyl variant (MW ~800) is lighter, favoring pharmaceutical applications .
  • Regulatory Status: Compounds with halogen substituents (e.g., Cl) face stricter EPA reporting requirements compared to non-halogenated derivatives .

Research Findings and Performance Data

Fluorescence and Catalytic Activity:

  • Fluorescence Quantum Yield (Ff) : Triazine-substituted benzenesulfonates like the tetrasodium salt exhibit Ff up to 80% due to extended π-conjugation, whereas the target compound’s Ff is lower (~50%) but sufficient for industrial brightening .
  • Catalytic Efficiency : The target compound outperforms ionic liquids (ILs) in alkylation reactions, achieving >90% sulfur removal in gasoline under mild conditions (44–137°C) .

Enzyme Inhibition:

Environmental and Regulatory Considerations

  • Biodegradability : Benzenesulfonic acid derivatives are moderately persistent, with half-lives of 30–60 days in aerobic soils. Chlorinated variants (e.g., the target compound) require specialized disposal .
  • EPA Compliance : Significant new use rules (SNURs) mandate reporting for manufacturing or processing activities exceeding 10,000 kg/year .

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt (CAS Number: 25790-73-2) is a synthetic organic compound primarily used as an optical brightener in various industrial applications, including detergents and textiles. This compound exhibits notable biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure:

PropertyValue
Molecular Formula C26H26Cl2N10Na2O8S2
Molecular Weight 787.6 g/mol
CAS Number 25790-73-2
Density 1.556 g/cm³
Solubility Highly soluble in water

Benzenesulfonic acid derivatives are known for their ability to absorb ultraviolet light and re-emit it as visible blue light. This photophysical property enhances the appearance of whiteness in materials. The mechanism involves the excitation of electrons within the chromophore structure of the compound when exposed to UV light, leading to fluorescence.

Antimicrobial Properties

Research has indicated that compounds similar to benzenesulfonic acid can exhibit antimicrobial activity. A study by Smith et al. (2020) demonstrated that certain sulfonic acid derivatives possess inhibitory effects on bacterial growth, suggesting potential applications in antimicrobial formulations .

Cytotoxicity and Safety Profile

The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in several studies. For instance, a screening assessment conducted by the Canadian Environmental Protection Agency reported low toxicity levels at concentrations typically used in industrial applications . The cumulative estimated daily intake (CEDI) was calculated at 0.97 µg/kg body weight/day, indicating a favorable safety profile for consumer exposure .

Case Studies

  • Textile Industry Application
    • A case study involving the use of benzenesulfonic acid as an optical brightener in textiles showed significant improvement in fabric brightness and color retention after multiple washes. The study highlighted the compound's stability and effectiveness under various laundering conditions.
  • Detergent Formulations
    • In detergent formulations, the addition of benzenesulfonic acid improved cleaning efficiency by enhancing the visibility of stains through fluorescence. This property was particularly beneficial in formulations aimed at removing tough stains from fabrics.

Regulatory Status

The compound is regulated under various guidelines due to its widespread use in consumer products. According to FDA regulations (21 CFR), it is permissible for use in food contact substances under specific conditions, ensuring consumer safety while maintaining its functional benefits .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation and triazine coupling reactions. Key steps include:

  • Sulfonation : Use sulfuric acid or sulfonyl chlorides to introduce sulfonic acid groups to the benzene ring .
  • Triazine coupling : React with 4-chloro-6-(phenylamino)-1,3,5-triazin-2-amine derivatives under alkaline conditions (e.g., NaOH) to form the bis-triazine structure .
  • Optimization : Control temperature (80–120°C) and pH (8–10) to minimize byproducts like disulfonated isomers. Monitor progress via HPLC or TLC .

Q. How can spectroscopic techniques be employed to confirm the compound’s structure?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm sulfonic acid protons (δ 7.5–8.5 ppm) and triazine ring carbons (δ 160–170 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z corresponding to C28H28Cl2N10O10S2Na2\text{C}_{28}\text{H}_{28}\text{Cl}_2\text{N}_{10}\text{O}_{10}\text{S}_2\text{Na}_2 .
  • FT-IR : Identify sulfonate (SO3\text{SO}_3^-) stretching bands at 1180–1120 cm1^{-1} and triazine C=N vibrations at 1550–1450 cm1^{-1} .

Q. What experimental strategies resolve contradictions in reported environmental degradation pathways?

Methodological Answer: Conflicting data on hydrolysis vs. photolysis dominance can be addressed by:

  • Controlled degradation studies : Compare rates under UV light (λ = 254 nm) vs. aqueous hydrolysis (pH 4–9) at 25°C .
  • Analytical quantification : Use LC-MS/MS to detect intermediates like chlorinated triazine fragments or sulfophenyl-ethenyl derivatives .
  • Isotope labeling : Introduce 13C^{13}\text{C}-labeled benzene rings to track cleavage pathways via NMR .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., human carbonic anhydrase) via sulfonate and triazine motifs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in aqueous environments .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett constants .

Q. What advanced methods analyze its aggregation behavior in aqueous solutions?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter changes at varying concentrations (0.1–10 mM) to detect micelle formation .
  • Surface Tensionometry : Plot surface tension vs. log[concentration] to determine critical micelle concentration (CMC) .
  • Cryo-TEM : Visualize nanostructures (e.g., vesicles or rod-like aggregates) in buffer solutions .

Contradiction Analysis in Published Data

Q. How to reconcile discrepancies in reported reaction mechanisms for triazine coupling?

Methodological Answer:

  • Mechanistic studies : Use 15N^{15}\text{N}-labeled amines to track nucleophilic attack on the triazine ring via 15N^{15}\text{N}-NMR .
  • Kinetic isotope effects : Compare rates of H2O\text{H}_2\text{O} vs. D2O\text{D}_2\text{O} reactions to identify rate-determining steps (e.g., deprotonation) .
  • Theoretical calculations : Apply DFT (B3LYP/6-311+G**) to model transition states for chloride displacement .

Regulatory and Safety Considerations

Q. What protocols ensure safe handling given its aquatic toxicity profile?

Methodological Answer:

  • Toxicity mitigation : Use closed systems to prevent aerosolization; LC50 values for Daphnia magna are reported at 0.3–3.25 mg/L .
  • Waste treatment : Alkaline hydrolysis (pH >12, 70°C) degrades sulfonate groups into biodegradable sulfites .

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